molecular formula C19H13N3O B14479356 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 69932-56-5

5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14479356
CAS No.: 69932-56-5
M. Wt: 299.3 g/mol
InChI Key: QKGIJLPRSRJELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with phenyl groups at positions 5 and 7. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 6-aminouracil with α,β-unsaturated ketones. For example, 6-amino-1,3-dimethyluracil can be reacted with Mannich bases under nitrogen atmosphere to form pyridopyrimidines via intermediate formation . Another method involves the reaction of 4-benzylamino derivatives with dimethylformamide and dimethylacetal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyridopyrimidine ring .

Mechanism of Action

The mechanism of action of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Its ability to selectively inhibit tyrosine kinases sets it apart from other pyridopyrimidines, making it a promising candidate for therapeutic development .

Properties

CAS No.

69932-56-5

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

5,7-diphenyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H13N3O/c23-19-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)22-18(17)20-12-21-19/h1-12H,(H,20,21,22,23)

InChI Key

QKGIJLPRSRJELO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.